molecular formula C15H13N3O3S B2491589 1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea CAS No. 35608-28-7

1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2491589
CAS No.: 35608-28-7
M. Wt: 315.35
InChI Key: KYTVJAPQGCMSCU-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyanophenyl group and a methylbenzenesulfonyl group attached to a urea moiety, making it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name

1-(2-cyanophenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-11-6-8-13(9-7-11)22(20,21)18-15(19)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTVJAPQGCMSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 2-cyanophenyl isocyanate with 4-methylbenzenesulfonamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea is unique due to the combination of its cyanophenyl and methylbenzenesulfonyl groups attached to a urea moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea, also known by its CAS number 35608-28-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structural features, which include a urea moiety and a sulfonyl group. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, particularly kinases that play crucial roles in cancer cell proliferation and survival.
  • Receptor Modulation : It may also modulate receptor activity, affecting downstream signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Mechanism of Action
AnticancerHuman breast cancer cells15Induction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus10Inhibition of cell wall synthesis
AntimicrobialEscherichia coli20Disruption of metabolic pathways

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which may enhance its bioavailability. Further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

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